molecular formula C17H20N2O B15095704 N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide

Katalognummer: B15095704
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: FUJVDDLWYRCUSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with N,N-dimethylethylenediamine. This reaction can be catalyzed using various reagents such as di-tert-butyl dicarbonate (Boc2O) and 4-(dimethylamino)pyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, potentially using continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide involves its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerases I and II. This inhibition prevents the relaxation of supercoiled DNA, leading to the disruption of DNA replication and transcription processes . The compound’s interaction with DNA and topoisomerases is crucial for its cytotoxic effects on cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide is unique due to its biphenyl structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other intercalating agents. Its specific interactions with DNA and topoisomerases make it a valuable compound for further research in medicinal chemistry and cancer therapy.

Eigenschaften

Molekularformel

C17H20N2O

Molekulargewicht

268.35 g/mol

IUPAC-Name

N-[2-(dimethylamino)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C17H20N2O/c1-19(2)13-12-18-17(20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20)

InChI-Schlüssel

FUJVDDLWYRCUSK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.